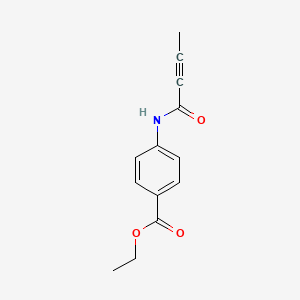

Ethyl 4-(but-2-ynamido)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Antiplatelet Activity

A derivative of Ethyl 4-(but-2-ynamido)benzoate, specifically ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate, showed potent inhibitory effects on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression, suggesting its potential as a novel antiplatelet drug candidate (Hua-Sin Chen et al., 2008).

Biological Activity Against Juvenile Hormone

This compound derivatives have been explored for their role as juvenile hormone antagonists in insects. For instance, ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate and its derivatives induced precocious metamorphosis in the silkworm, Bombyx mori, indicating a clear sign of juvenile hormone deficiency and suggesting their utility in pest management strategies (E. Kuwano et al., 2008).

Gastroprotective Activity

Research has highlighted the gastroprotective effects of this compound derivatives against ethanol-induced gastric mucosal ulcer in rats. These effects were attributed to antioxidant activity, increased gastric wall mucus, pH level of gastric contents, and reduction in malondialdehyde levels, among others, underscoring the compound's therapeutic potential for gastric ulcer management (M. F. Halabi et al., 2014).

Electrochemical and Electrochromic Properties

This compound and its derivatives have been studied for their electrochemical and electrochromic properties. Novel donor–acceptor type monomers were synthesized, showing good electrochemical activity and potential for applications in electronic devices due to their color change capabilities (Bin Hu et al., 2013).

Mecanismo De Acción

Target of Action

Ethyl 4-(but-2-ynamido)benzoate is a derivative of benzocaine, a local anesthetic . Local anesthetics like benzocaine act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses . They bind to specific parts of the sodium ion (Na+) channel on the nerve membrane .

Mode of Action

The compound affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness .

Biochemical Pathways

Benzocaine derivatives have been shown to inhibit acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .

Pharmacokinetics

Benzocaine, a related compound, has a low pka value (26) and solubility in aqueous conditions (04 mg/ml), which allows it to remain localized in wounds, providing long-term pain relief .

Result of Action

The primary result of this compound’s action is likely to be local anesthesia, given its structural similarity to benzocaine . This would involve a temporary loss of sensation in the area where the compound is applied.

Action Environment

The action of this compound, like other local anesthetics, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its ability to cross biological membranes and exert its anesthetic effect .

Propiedades

IUPAC Name |

ethyl 4-(but-2-ynoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-5-12(15)14-11-8-6-10(7-9-11)13(16)17-4-2/h6-9H,4H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFINSPMCLJDDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C#CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enamide](/img/structure/B2471065.png)

![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2471071.png)

![Ethyl 4-{[(2Z)-2-[(6-methylpyridin-2-YL)imino]-4-oxo-1,3-thiazolidin-5-YL]methyl}benzoate](/img/structure/B2471078.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2471081.png)